M443

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

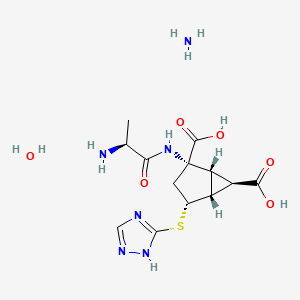

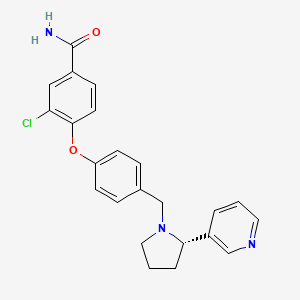

M443 is an irreversible and specific inhibitor of MRK, a protein kinase . It’s used in research and is not intended for patients .

Molecular Structure Analysis

The molecular formula of M443 is C31H30F3N7O2 . The exact molecular structure is not provided in the available resources.Chemical Reactions Analysis

M443 has been shown to inhibit the activation of MRK, Chk2, and p38 when used in cell cultures. This inhibition was observed at a concentration of 500 nM M443 .Physical And Chemical Properties Analysis

M443 is a solid compound with a molecular weight of 589.61 . It is soluble in DMSO at 55 mg/mL .Aplicaciones Científicas De Investigación

Radiosensitizing Medulloblastoma Treatment : M443, a small molecule inhibitor of the protein kinase MRK/ZAK, has shown promising results in radiosensitizing medulloblastoma cells. This compound binds to MRK irreversibly and inhibits its activity, leading to an enhanced response to radiation in medulloblastoma cells and potentially reducing the radiation dose needed for effective treatment while minimizing side effects (Markowitz et al., 2016).

Further Studies on Medulloblastoma : Additional studies have confirmed the efficacy of M443 in treating medulloblastoma. The compound has shown to significantly extend survival in animal models and exhibits a synergistic effect when combined with radiation therapy, offering a potential therapeutic strategy for this common pediatric brain malignancy (Ruggieri et al., 2015).

Inhibition of MRK/ZAK Kinase : Another study investigating the pharmacological inhibition of MRK/ZAK kinase for medulloblastoma treatment further supports the utility of M443. This research highlights the compound's role in inhibiting radiation-induced activation of downstream proteins involved in DNA damage-induced cell cycle arrest, presenting a novel approach to cancer therapy (Ruggieri et al., 2015).

Propiedades

IUPAC Name |

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(1-prop-2-enoylpiperidin-3-yl)pyrimidin-2-yl]amino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30F3N7O2/c1-4-28(42)40-11-5-6-22(17-40)26-9-10-35-30(38-26)39-27-12-21(8-7-19(27)2)29(43)37-24-13-23(31(32,33)34)14-25(15-24)41-16-20(3)36-18-41/h4,7-10,12-16,18,22H,1,5-6,11,17H2,2-3H3,(H,37,43)(H,35,38,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQFNUYJUCJMKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5CCCN(C5)C(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30F3N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(1-prop-2-enoylpiperidin-3-yl)pyrimidin-2-yl]amino]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

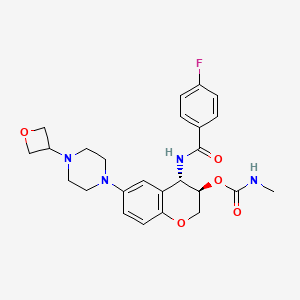

![3-Amino-5-Chloro-N-Cyclopropyl-4-Methyl-6-[2-(4-Methylpiperazin-1-Yl)-2-Oxoethoxy]thieno[2,3-B]pyridine-2-Carboxamide](/img/structure/B608710.png)

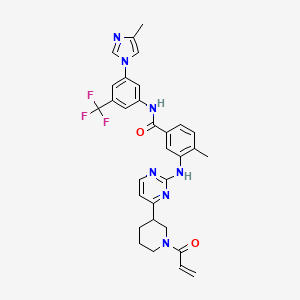

![(1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzene-1-carbonyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B608717.png)

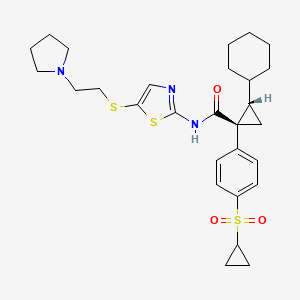

![(1r,2s,4r,5r,6r)-2-Amino-4-(1h-1,2,4-Triazol-3-Ylsulfanyl)bicyclo[3.1.0]hexane-2,6-Dicarboxylic Acid](/img/structure/B608721.png)

![4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine](/img/structure/B608723.png)

![4-[5-(3,5-Ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid](/img/structure/B608730.png)